5-Bromoisoquinolin-8-amine

Description

Significance of Functionalized Isoquinoline (B145761) Scaffolds in Heterocyclic Chemistry

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of heterocyclic chemistry. numberanalytics.com This core is present in a vast number of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit potent biological activities. rsc.orgwikipedia.org The functionalization of the isoquinoline nucleus allows for the fine-tuning of its physicochemical and biological properties, leading to a diverse array of applications.

The introduction of various substituents onto the isoquinoline framework is a key strategy in medicinal chemistry and materials science. numberanalytics.com These functional groups can modulate the molecule's reactivity, solubility, and ability to interact with biological targets or light. For instance, the strategic placement of electron-donating or electron-withdrawing groups can influence the electron density of the ring system, thereby affecting its participation in electrophilic or nucleophilic substitution reactions. This versatility makes functionalized isoquinolines valuable scaffolds for the development of new pharmaceuticals, agrochemicals, and organic electronic materials. chemimpex.com

Strategic Role of 5-Bromoisoquinolin-8-amine as a Versatile Synthetic Intermediate

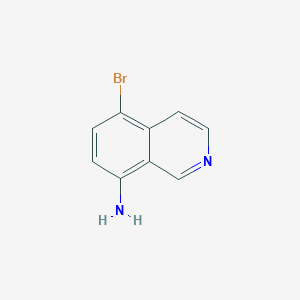

This compound, also known as 8-amino-5-bromoisoquinoline, is a prime example of a strategically functionalized isoquinoline that serves as a versatile synthetic intermediate. chemimpex.com Its structure incorporates two key functional groups: a bromine atom at the 5-position and an amino group at the 8-position. This specific arrangement of substituents makes it a valuable building block for the synthesis of more complex molecules. chemimpex.com

The bromine atom can act as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the 5-position. orgsyn.org The amino group, on the other hand, is a versatile functional group that can undergo a variety of transformations, including N-alkylation, N-acylation, and diazotization, providing a pathway to introduce further diversity into the molecular structure. orgsyn.org

The utility of this compound as a precursor is evident in its application in the development of pharmaceuticals, particularly those targeting cancer and infectious diseases. chemimpex.com Its unique structural and electronic properties are also leveraged in materials science for the creation of novel materials with specific electronic characteristics, such as those used in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. chemimpex.com The synthesis of this key intermediate often involves the nitration of 5-bromoisoquinoline (B27571) to form 5-bromo-8-nitroisoquinoline, followed by the reduction of the nitro group to the desired amine. google.comvulcanchem.com

Historical Context and Evolution of Isoquinoline Derivative Synthesis

The journey to the synthesis of complex isoquinoline derivatives like this compound is built upon a rich history of synthetic methodology development. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org Early synthetic methods for the isoquinoline core, developed in the late 19th and early 20th centuries, laid the foundation for the field.

Several classical named reactions have been pivotal in the synthesis of isoquinolines. The Bischler-Napieralski reaction , first reported in 1893, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgnrochemistry.com This method is particularly effective for arenes bearing electron-donating groups. organic-chemistry.org

Another cornerstone is the Pomeranz-Fritsch reaction , also from 1893, which utilizes the acid-catalyzed cyclization of benzalaminoacetals to generate the isoquinoline nucleus. wikipedia.orgorganicreactions.orgchemistry-reaction.com This reaction and its modifications, such as the Schlittler-Müller modification, have provided access to a wide variety of substituted isoquinolines. acs.orgthermofisher.com

Over the years, these traditional methods, which often required harsh reaction conditions, have been supplemented and, in some cases, supplanted by more modern and efficient techniques. numberanalytics.com The advent of transition-metal catalysis, for example, has revolutionized the synthesis of functionalized isoquinolines, allowing for greater functional group tolerance and milder reaction conditions. These advancements have made a wider array of complex isoquinoline derivatives, including this compound, more readily accessible for research and development in various scientific disciplines.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| CAS Number | 90721-35-0 |

| Appearance | Pale brown solid |

| SMILES | Nc1ccc(Br)c2ccncc12 |

| InChI | 1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFXYVXBWMRHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584865 | |

| Record name | 5-Bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-35-0 | |

| Record name | 5-Bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-8-isoquinolineamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromoisoquinolin 8 Amine

Precursor Synthesis: 5-Bromo-8-nitroisoquinoline

The synthesis of the key precursor, 5-bromo-8-nitroisoquinoline, is a well-documented process that begins with the regioselective bromination of isoquinoline (B145761), followed by nitration. Efficient protocols, including one-pot strategies, have been developed to maximize yield and purity.

Regioselective Electrophilic Bromination of Isoquinoline

The direct bromination of the electron-poor isoquinoline system requires specific conditions to achieve high regioselectivity for the C-5 position. The process involves activating a brominating agent in a strong acidic medium while carefully controlling the reaction temperature.

The reaction is typically conducted at a 0.5-1 M concentration of isoquinoline. google.com After the reaction is complete, the mixture is poured onto crushed ice and neutralized to a pH of 9.0 with aqueous ammonia, causing the product to precipitate. orgsyn.org The crude product can then be extracted with an organic solvent like diethyl ether and purified by fractional distillation under reduced pressure or by column chromatography. orgsyn.org

The choice of acidic medium and precise temperature control are paramount for achieving high regioselectivity. Concentrated sulfuric acid (H₂SO₄) is the most effective solvent for this reaction. orgsyn.orgreddit.comgoogle.com The strong acid serves a dual purpose: it protonates the nitrogen atom of the isoquinoline ring, which deactivates the heterocyclic ring towards electrophilic attack and enhances the selectivity for substitution on the benzenoid ring. reddit.com This N-protonation favors the formation of 5-bromoisoquinoline (B27571) over other isomers.

Strict temperature control is necessary to suppress the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to remove. orgsyn.org The bromination is optimally conducted at temperatures between -30°C and -15°C. google.com A common procedure involves cooling the solution of isoquinoline in sulfuric acid to -25°C before adding NBS in portions, ensuring the internal temperature is maintained between -26°C and -22°C. orgsyn.orgreddit.com The reaction is then stirred for several hours at temperatures ranging from -22°C to -18°C to ensure complete conversion. orgsyn.org

Table 1: Reaction Conditions for Regioselective Bromination of Isoquinoline

| Parameter | Condition | Rationale |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides good reactivity and selectivity. |

| Solvent/Acid | Concentrated Sulfuric Acid (H₂SO₄) | Protonates and deactivates the heterocyclic ring, directing bromination to the 5-position. |

| Temperature | -25°C to -18°C | Maximizes regioselectivity for the 5-position and minimizes formation of the 8-bromo isomer. |

| Stoichiometry | ~1.1 equivalents of NBS | Avoids over-bromination and the formation of 5,8-dibromoisoquinoline. |

Nitration of 5-Bromoisoquinoline

Once 5-bromoisoquinoline is synthesized and isolated, the next step is the introduction of a nitro group at the C-8 position. This is an electrophilic aromatic substitution reaction. The nitration of 5-bromoisoquinoline proceeds in very high yield (up to 99%) by reacting it with a nitrating agent such as potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. google.com The reaction mixture is typically stirred overnight, and the resulting 5-bromo-8-nitroisoquinoline is isolated by pouring the reaction mixture onto ice and adjusting the pH to 8.0, which precipitates the solid product. orgsyn.org

Conversion of 5-Bromo-8-nitroisoquinoline to 5-Bromoisoquinolin-8-amine

The final step in the synthesis is the reduction of the nitro group of 5-bromo-8-nitroisoquinoline to an amine group, yielding the target compound, this compound. The nitro group is readily reduced, providing access to the versatile aromatic amine functional group. orgsyn.org

This transformation requires a chemoselective reduction method that reduces the nitro group without affecting the aryl bromide or the isoquinoline ring system. Several methods are effective for the reduction of aromatic nitro compounds. One common and effective method is catalytic hydrogenation. For instance, the hydrogenation of a similar substrate, 5-bromo-8-nitro-2-methylisoquinolium tosylate, is used to prepare the corresponding 8-amino derivative, indicating that this method is compatible with the bromo-isoquinoline scaffold. researchgate.net Typical catalysts for such reductions include platinum(IV) oxide or Raney nickel. Another widely used method involves the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These classical reduction methods are well-suited for converting aromatic nitro compounds to anilines in the presence of halogen substituents.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Generally clean and high-yielding; requires specialized equipment. |

| Metal/Acid Reduction | Fe/CH₃COOH or SnCl₂/HCl | A classic and robust method, though workup can be more complex. |

| Transfer Hydrogenation | Hydrazine/FeCl₃, Ammonium (B1175870) formate | Milder conditions can sometimes be used. |

Chemoselective Reduction of the Nitro Group to an Amine

The conversion of 5-bromo-8-nitroisoquinoline to this compound relies on chemoselective reduction, a process that targets the nitro functional group without affecting other sensitive parts of the molecule, particularly the carbon-bromine bond. Several established methods using metallic reagents in acidic media are effective for this purpose.

One of the most common and reliable reagents for this transformation is tin(II) chloride (SnCl2) . This method is valued for its mild conditions and high selectivity. The reaction is typically carried out in a protic solvent such as ethanol, often with the addition of concentrated hydrochloric acid, at elevated temperatures. The tin(II) chloride acts as the reducing agent, selectively converting the nitro group to an amine in high yield. This process is advantageous as it generally does not affect aryl halides.

Another widely used method is the Béchamp reduction , which employs iron powder in the presence of a dilute acid, such as acetic acid or hydrochloric acid. This classic method is cost-effective and efficient for the large-scale production of aromatic amines. The reaction involves the oxidation of metallic iron to an iron salt while the nitro compound is reduced. The conditions are generally mild enough to prevent the hydrodehalogenation of the bromo substituent.

| Method | Reagent | Solvent / Additive | Key Features |

| Stannous Chloride Reduction | Tin(II) chloride dihydrate (SnCl2·2H2O) | Ethanol / Hydrochloric Acid | Mild conditions, high chemoselectivity, good functional group tolerance. |

| Béchamp Reduction | Iron (Fe) powder | Acetic Acid / Ethanol / Water | Cost-effective, suitable for large scale, classic and reliable method. |

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is another powerful technique for the reduction of nitro groups. This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel.

For the synthesis of this compound, catalytic hydrogenation must be carefully controlled to avoid the undesired side reaction of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. Research has demonstrated the successful one-step hydrogenolysis and catalytic hydrogenation of a related compound, 5-bromo-8-nitro-2-methylisoquinolium tosylate, to prepare the corresponding 8-amino derivative, indicating the viability of this approach for the parent system. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to ensure high selectivity for the nitro group reduction.

| Catalyst | Hydrogen Source | Typical Solvents | Key Considerations |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H2) | Ethanol, Methanol, Ethyl Acetate (B1210297) | Risk of hydrodehalogenation (de-bromination) must be minimized through careful optimization of reaction conditions. |

| Raney Nickel | Hydrogen Gas (H2) | Ethanol | Highly active catalyst; conditions need to be controlled to maintain selectivity. |

| Platinum(IV) Oxide (PtO2) | Hydrogen Gas (H2) | Acetic Acid, Ethanol | Effective catalyst, often used under mild conditions. |

Advanced and Emerging Synthetic Routes for Related Functionalized Isoquinolines

While the direct reduction of 5-bromo-8-nitroisoquinoline is the most straightforward route to the target compound, modern organic synthesis has developed sophisticated and modular strategies for constructing the isoquinoline scaffold itself. These methods offer versatile access to a wide range of functionalized isoquinolines from simpler starting materials.

Palladium-Catalyzed C-N Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.orgacs.orgorganic-chemistry.orgmit.edu This reaction allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of isoquinoline synthesis, this method can be applied to introduce an amino group onto a pre-existing isoquinoline core. For instance, a di-halogenated isoquinoline, such as 5,8-dibromoisoquinoline, could potentially undergo a regioselective Buchwald-Hartwig amination to install an amino group at the 8-position. This approach requires careful selection of the palladium catalyst, phosphine (B1218219) ligand (e.g., JohnPhos, Xantphos), and base to control the reactivity and achieve the desired mono-amination product. arkat-usa.org The reaction's utility lies in its broad substrate scope and tolerance for various functional groups. wikipedia.org

Modular Isoquinoline Synthesis via Catalytic Enolate Arylation

A highly modular and convergent route to polysubstituted isoquinolines has been developed utilizing a palladium-catalyzed α-arylation of ketone enolates. acs.orgsemanticscholar.orgnih.gov This de novo synthesis builds the isoquinoline ring from non-isoquinoline precursors.

The process, developed by the Donohoe group, involves a four-component, three-step, one-pot coupling procedure. acs.orgnih.govnih.gov A methyl ketone, an aryl bromide (containing an ortho-acetal), an electrophile, and ammonium chloride are combined to furnish substituted isoquinolines in high yields. acs.orgnih.gov The key steps are:

Palladium-catalyzed α-arylation: A ketone enolate is coupled with an aryl bromide. A robust catalyst system for this step is (DtBPF)PdCl2 with sodium tert-butoxide (t-BuONa) as the base. acs.orgnih.gov

In situ Trapping: The resulting enolate intermediate is trapped with an electrophile.

Aromatization: The intermediate undergoes cyclization and aromatization upon treatment with ammonium chloride to form the final isoquinoline product. acs.orgnih.gov

This method provides exceptional control over the substitution pattern at the C3 and C4 positions of the isoquinoline ring. acs.orgnih.gov

Organocatalytic Strategies in Isoquinoline Scaffold Construction

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free alternative for the construction of chiral isoquinoline scaffolds. These methods are particularly valuable for synthesizing enantiomerically enriched tetrahydroisoquinoline and dihydroisoquinolinone derivatives.

A prominent organocatalytic method is the asymmetric Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Chiral phosphoric acids, such as BINOL-derived catalysts (e.g., TRIP), have proven highly effective in catalyzing this reaction enantioselectively. acs.orgacs.orgnih.govnih.govresearchgate.net This strategy provides access to optically active 1-substituted tetrahydroisoquinolines, which are common structural motifs in natural products. acs.orgnih.gov

Another emerging approach is the organocatalytic aza-Henry reaction . This reaction can be employed in a domino sequence to build functionalized dihydroisoquinolinone cores. For example, a quinine-based squaramide organocatalyst can promote an asymmetric aza-Henry reaction between a 2-(nitromethyl)benzaldehyde and an aldimine, followed by hemiaminalization and oxidation, to yield trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high enantioselectivities. nih.govnih.gov

Chemical Reactivity and Functional Group Transformations of 5 Bromoisoquinolin 8 Amine

Reactions at the Primary Amine Functionality (C-8 Position)

The primary amine at the C-8 position is a key site for a variety of chemical modifications, including nucleophilic attack and reactions that leverage its influence on the aromatic system.

The primary amino group of 5-bromoisoquinolin-8-amine is readily susceptible to N-alkylation and N-acylation. These reactions are fundamental for introducing substituents that can modulate the compound's biological activity and physicochemical properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. wikipedia.org The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. While direct alkylation with alkyl halides is common, overalkylation can be a challenge, potentially leading to secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. wikipedia.org Modern methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy using alcohols as alkylating agents in the presence of a metal catalyst, offer a more atom-efficient alternative. nih.gov

N-Acylation introduces an acyl group to the amine nitrogen, forming an amide linkage. This is typically achieved by reacting the amine with acyl halides or anhydrides. This transformation is significant as it can alter the electronic properties of the amine, for instance, by reducing its basicity and modifying its directing effects in subsequent reactions. A copper-catalyzed domino reaction has been reported for 8-aminoquinolines, where acyl halides serve as donors for both the acyl and halide atoms, achieving N-acylation and C5-H halogenation in a single step. nih.gov

| Reaction Type | Reagent Class | Product | Significance |

| N-Alkylation | Alkyl Halides, Alcohols | Secondary/Tertiary Amines | Introduces alkyl scaffolds, modulates lipophilicity. |

| N-Acylation | Acyl Halides, Anhydrides | Amides | Forms stable amide bonds, alters electronic properties. |

The primary aromatic amine at C-8 can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. iitk.ac.inlkouniv.ac.in This diazotization process creates an excellent leaving group (N₂ gas), which can be displaced by a wide variety of nucleophiles.

This intermediate is highly valuable for introducing a range of functional groups onto the isoquinoline (B145761) core through reactions like the Sandmeyer reaction. researchgate.netmasterorganicchemistry.com The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with the corresponding halide or cyanide nucleophile. wikipedia.orgorganic-chemistry.org This method provides a reliable pathway to synthesize 8-halo or 8-cyano-5-bromoisoquinolines, which are otherwise difficult to access. nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Beyond the classic Sandmeyer conditions, diazonium salts can be transformed into a variety of other derivatives, for example, reacting with water to yield phenols or with potassium iodide to introduce iodine. organic-chemistry.org

| Subsequent Reaction | Reagent | Product Functional Group |

| Sandmeyer (Chlorination) | CuCl / HCl | -Cl |

| Sandmeyer (Bromination) | CuBr / HBr | -Br |

| Sandmeyer (Cyanation) | CuCN / KCN | -CN |

| Hydroxylation | H₂O, H⁺, Δ | -OH |

| Iodination | KI | -I |

The amine group at C-8 is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. masterorganicchemistry.com Due to the fused ring structure of isoquinoline, the positions ortho to the C-8 amine are C-7, and the para position is C-5. Since the C-5 position is already substituted with bromine, the amine group strongly directs incoming electrophiles to the C-7 position. orgsyn.org This directing effect is a consequence of the ability of the nitrogen's lone pair to stabilize the carbocation intermediate (the arenium ion) formed during the electrophilic attack at the ortho position through resonance. masterorganicchemistry.com This property is synthetically valuable for introducing substituents like nitro or halo groups specifically at the C-7 position, enabling the synthesis of polysubstituted isoquinolines. The 8-aminoquinoline (B160924) scaffold has been recognized as a powerful bidentate directing group in various metal-catalyzed C-H functionalization reactions, further highlighting the influence of the C-8 amine. semanticscholar.org

For analytical purposes, such as in liquid chromatography-tandem mass spectrometry (LC-MS/MS), primary amines are often derivatized to enhance their properties for detection and separation. nih.gov Derivatization can improve chromatographic separation, increase ionization efficiency in mass spectrometry, or introduce a fluorescent or chromophoric tag for optical detection. nih.govsigmaaldrich.com

Common derivatizing reagents for primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives that show strong signals in fluorescence detectors and enhanced ionization in mass spectrometry. nih.gov

Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Forms stable carbamate (B1207046) derivatives that are useful under acidic chromatography conditions. nih.gov

o-Phthalaldehyde (OPA): A fluorogenic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

These strategies are employed to accurately quantify this compound and its metabolites in complex biological samples or to prepare fluorescent probes for biochemical assays. myskinrecipes.comnih.gov

Reactions at the Bromo Functionality (C-5 Position)

The bromo group at the C-5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The C-Br bond at the C-5 position readily participates in oxidative addition to low-valent transition metal complexes, most commonly palladium(0), initiating a catalytic cycle. orgsyn.org This reactivity allows for a wide range of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly versatile method for forming new C-C bonds, allowing for the synthesis of 5-aryl or 5-vinylisoquinolin-8-amine derivatives. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process creates a new C-C bond at the C-5 position, attaching a vinyl group. The mechanism includes oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org It provides a direct method to replace the bromine at C-5 with a primary or secondary amine, yielding 5-amino-substituted isoquinoline derivatives. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the catalytic system. wikipedia.orgias.ac.in The mechanism follows the general cross-coupling pathway of oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govlibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd(0) complex, Base |

| Heck Reaction | Alkene (R-CH=CH₂) | C-C | Pd(0) complex, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) complex, Base, Ligand |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgsnnu.edu.cn The C-Br bond at the 5-position of this compound is susceptible to this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org For a substrate like this compound, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium carbonate or potassium carbonate, and a suitable solvent system. organic-synthesis.com The presence of the free amino group is generally tolerated under these conditions.

Table 1: Plausible Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester Partner | Potential Product | Catalyst System (Example) | Base (Example) |

| Phenylboronic acid | 5-Phenylisoquinolin-8-amine | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)isoquinolin-8-amine | PdCl₂(dppf) | K₂CO₃ |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)isoquinolin-8-amine | Pd(PPh₃)₄ | Na₂CO₃ |

| Vinylboronic acid pinacol (B44631) ester | 5-Vinylisoquinolin-8-amine | PdCl₂(dppf) | K₂CO₃ |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing aryl amines from bromo-aromatic precursors. organic-chemistry.org The reactivity of the C-Br bond in this compound makes it a suitable substrate for this transformation, enabling the synthesis of N-aryl or N-alkyl derivatives at the C5 position.

The catalytic cycle is similar to other palladium-catalyzed couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgnih.gov Studies on the closely related 5-bromo-8-benzyloxyquinoline have shown that efficient coupling with secondary anilines can be achieved using a palladium acetate (B1210297) catalyst in combination with sterically demanding phosphine ligands (e.g., Johnphos) and a strong base like sodium tert-butoxide (NaO-t-Bu) in a solvent such as toluene. ias.ac.in These conditions are directly applicable to this compound, allowing for the synthesis of various 5-(N-substituted)isoquinolin-8-amine derivatives.

Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound

| Amine Coupling Partner | Potential Product | Catalyst/Ligand System (Example) | Base (Example) |

| Aniline | 5-(Phenylamino)isoquinolin-8-amine | Pd(OAc)₂ / Johnphos | NaO-t-Bu |

| Morpholine | 5-(Morpholino)isoquinolin-8-amine | Pd(OAc)₂ / BINAP | NaO-t-Bu |

| N-Methylaniline | 5-(Methyl(phenyl)amino)isoquinolin-8-amine | Pd(OAc)₂ / Johnphos | NaO-t-Bu |

| Benzylamine | 5-(Benzylamino)isoquinolin-8-amine | Pd(OAc)₂ / BINAP | NaO-t-Bu |

Other Coupling Reactions (e.g., Grignard-type reactions)

Grignard reactions involve organomagnesium halides (Grignard reagents) which are potent nucleophiles and strong bases. organic-chemistry.orgmasterorganicchemistry.com The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is not feasible. The Grignard reagent, being a strong base, would be immediately quenched by the acidic proton of the C8-amino group. masterorganicchemistry.com

Therefore, any reaction involving a Grignard reagent would require prior protection of the amino group (e.g., as a silyl (B83357) amine or carbamate) before attempting the formation of the organomagnesium species. Alternatively, reacting this compound with an external Grignard reagent (R-MgX) would primarily result in the deprotonation of the amino group as the initial acid-base reaction. Further reactivity, such as coupling, is less common and would require specific catalysts, such as iron or nickel salts for Kumada-type coupling. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.se This mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In the case of this compound, the leaving group is the bromide at C5. The primary electron-withdrawing feature is the ring nitrogen. However, the nitrogen's ability to stabilize a negative charge is most effective at the C1 and C3 positions, and its influence at C5 is significantly weaker. Furthermore, the C8-amino group is a strong electron-donating group, which increases the electron density of the benzene (B151609) portion of the ring system, thereby deactivating it towards nucleophilic attack. Consequently, standard SNAr reactions at the C5 position of this compound are highly disfavored and unlikely to proceed efficiently.

Reactivity of the Isoquinoline Core

The isoquinoline nucleus itself possesses distinct regions of reactivity. The pyridine (B92270) ring is generally electron-deficient, while the benzene ring is comparatively electron-rich, especially with the presence of the C8-amino group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring, typically at the C5 and C8 positions. iust.ac.irshahucollegelatur.org.in In this compound, the directing effects of the existing substituents are paramount.

The C8-amino group is a powerful activating, ortho-para directing group. orgsyn.org The C5-bromo group is a deactivating, but also ortho-para directing, group. wikipedia.org The activating effect of the amino group strongly dominates the deactivating effect of the bromine. The amino group directs incoming electrophiles to the C7 (ortho) position. The para position is part of the fused ring system and thus unavailable for substitution. The bromo group directs to the C6 (ortho) and C4 (para) positions. Given the powerful activating nature of the amino group, electrophilic attack will overwhelmingly occur at the C7 position. This has been confirmed experimentally, where bromination of this compound yields the 5,7-dibromoisoquinolin-8-amine. thieme-connect.de

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| EAS Reaction | Reagents | Major Product |

| Bromination | Br₂, AcOH | 5,7-Dibromoisoquinolin-8-amine |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-7-nitroisoquinolin-8-amine |

| Sulfonation | Fuming H₂SO₄ | 8-Amino-5-bromoisoquinoline-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-5-bromoisoquinolin-8-amine |

Redox Chemistry: Oxidation and Reduction of the Heterocyclic Ring

Reduction: The pyridine portion of the isoquinoline ring can be selectively reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) is a common method to reduce the C1=N2 double bond and the C3=C4 double bond, yielding the corresponding 1,2,3,4-tetrahydroisoquinoline. iust.ac.irshahucollegelatur.org.in Applying this to the target molecule would produce 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. More exhaustive reduction under harsher conditions can lead to decahydroisoquinoline (B1345475) derivatives. researchgate.net

Oxidation: The oxidation of the isoquinoline ring is heavily influenced by the substituents present. The powerful electron-donating C8-amino group makes the benzene portion of the molecule highly susceptible to oxidation. shahucollegelatur.org.in Reagents like ceric ammonium nitrate (B79036) (CAN) or Frémy's salt (potassium nitrosodisulfonate) are known to oxidize electron-rich aromatic systems. thieme-connect.de For this compound, oxidation would likely occur at the benzene ring to form a quinone-type structure. Specifically, oxidation is expected to yield isoquinoline-5,8-dione, a process that would involve the replacement of both the C5-bromo and C8-amino groups. thieme-connect.de

Nucleophilic Dearomatization Strategies for Isoquinoline Derivatives

Nucleophilic dearomatization reactions represent a powerful strategy in modern organic synthesis, enabling the transformation of flat, aromatic precursors into complex, three-dimensional molecular architectures. nih.govresearchgate.netnih.gov For isoquinoline derivatives, these transformations are of particular interest as they provide access to partially or fully saturated nitrogen-containing heterocyclic scaffolds, which are core components of numerous natural products and pharmaceutical agents. nih.govresearchgate.net

The primary challenge in the dearomatization of isoquinolines is the inherent thermodynamic stability of the aromatic system. nih.govnih.gov Overcoming this energy barrier typically requires activation of the isoquinoline ring to render it more susceptible to nucleophilic attack. A common and effective activation method involves the reaction of the isoquinoline nitrogen with an electrophile, such as an acid chloride or chloroformate, to form a reactive N-acylisoquinolinium salt intermediate. This process, central to the classical Reissert reaction, significantly lowers the electron density of the heterocyclic ring, facilitating nucleophilic addition. nih.govnih.govwikipedia.org

The nucleophilic attack on the activated isoquinolinium species generally occurs at the C1 position, leading to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. nih.govnih.gov A wide array of nucleophiles has been successfully employed in these reactions, including phosphites, indoles, and various carbon-based nucleophiles. nih.govacs.orgrsc.org

Modern advancements in this field have focused on the development of catalytic and enantioselective methods to control the stereochemistry of the newly formed chiral centers. Chiral catalysts, such as phosphoric acids or thiourea (B124793) derivatives, have been shown to effectively orchestrate the enantioselective addition of nucleophiles to the isoquinoline core. nih.govacs.orgrsc.org For instance, chiral phosphoric acid has been used to catalyze the dearomative arylation of isoquinolines with indoles, yielding C1-substituted dihydroisoquinolines with high enantioselectivity. acs.orgresearchgate.net Similarly, tert-leucine-based thiourea derivatives have been employed as anion-binding catalysts in the enantioselective addition of silyl phosphites, providing access to chiral cyclic α-aminophosphonates. nih.govresearchgate.netnih.gov

The application of these strategies to a specifically substituted molecule like this compound requires consideration of the electronic and steric effects of the substituents on the carbocyclic ring. The nucleophilic attack occurs on the activated pyridine ring, so the electronic influence of the 5-bromo and 8-amino groups is secondary. However, the steric bulk of the substituent at the C8 position can significantly impact the reaction's efficiency and stereoselectivity. Research on related systems has shown that isoquinolines bearing substituents at the 7- or 8-positions can lead to lower yields and reduced enantioselectivities in catalytic dearomatization reactions, likely due to steric hindrance that impedes the approach of the nucleophile or the organization of the catalyst-substrate complex. nih.gov While the C8-substituents were found to be the most successful in one study, this was not a dearomatization reaction. nih.gov

The table below summarizes representative research findings on the nucleophilic dearomatization of substituted isoquinolines, illustrating the general principles that would be considered for a substrate like this compound.

Table 1: Examples of Catalytic Enantioselective Nucleophilic Dearomatization of Isoquinolines

| Isoquinoline Substrate (R group) | Nucleophile | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Isoquinoline (R=H) | Diethyl triethylsilyl phosphite | tert-Leucine-based thiourea | 1-Phosphonyl-1,2-dihydroisoquinoline | >95 | 92 |

| 5-Nitroisoquinoline | Diethyl triethylsilyl phosphite | tert-Leucine-based thiourea | 1-Phosphonyl-5-nitro-1,2-dihydroisoquinoline | 90 | 88 |

| 3-Methylisoquinoline | Dimethyl phosphite | Chiral Phosphoric Acid | 1-Phosphonyl-3-methyl-1,2-dihydroisoquinoline | 95 | 92 |

| Isoquinoline (R=H) | Indole | Chiral Phosphoric Acid | 1-Indolyl-1,2-dihydroisoquinoline | >99 | 97 |

This table is generated based on data from scholarly articles on the dearomatization of various isoquinoline derivatives to illustrate the general reaction strategy. nih.govacs.orgrsc.orgresearchgate.net

Spectroscopic and Advanced Structural Elucidation Studies of 5 Bromoisoquinolin 8 Amine

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For 5-Bromoisoquinolin-8-amine, these methods can confirm the presence of the primary amine (NH₂), the aromatic isoquinoline (B145761) core, and the carbon-bromine bond. While direct experimental spectra for this compound are not widely published, a detailed analysis can be extrapolated from the spectra of related compounds, such as 5-aminoisoquinoline (B16527) and 5-bromoisoquinoline (B27571), and from established group frequencies. psgcas.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary amine group will give rise to two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. orgchemboulder.comwpmucdn.com Specifically, an asymmetric and a symmetric stretching mode are anticipated. libretexts.org Additionally, the N-H bending or "scissoring" vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The aromatic isoquinoline ring system will produce C-H stretching vibrations typically above 3000 cm⁻¹. vscht.cz Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. vscht.cz The C-N stretching vibration for an aromatic amine is expected to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The carbon-bromine (C-Br) stretching vibration is anticipated to be found in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The symmetric vibrations of the aromatic ring system in this compound are expected to produce strong signals in the Raman spectrum. The C=C stretching modes of the isoquinoline ring are particularly prominent. rsc.org Due to the polarizability of the C-Br bond, the stretching vibration is also expected to be Raman active. Raman spectroscopy is particularly useful for studying solid samples and can provide insights into the crystal lattice vibrations in the low-frequency region. spectroscopyonline.com

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Weak | Medium |

| N-H Symmetric Stretch | ~3350 | Weak | Medium |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Strong |

| N-H Bend (Scissoring) | 1650-1580 | Weak | Medium |

| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 | Strong |

| Aromatic C-N Stretch | 1335-1250 | - | Strong |

| C-Br Stretch | 600-500 | 600-500 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound would provide a detailed map of its carbon and hydrogen framework. While experimental NMR data for this specific compound is scarce, predictions can be made based on the known spectra of 8-aminoquinoline (B160924) chemicalbook.comspectrabase.com and related bromo-substituted quinolines and isoquinolines. nih.govspectrabase.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the isoquinoline ring and the amine group. The protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom. The NH₂ protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The coupling patterns (doublets, triplets, etc.) between adjacent protons will be crucial for assigning the signals to specific positions on the isoquinoline ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the this compound molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached substituents. The carbon atom bonded to the bromine (C5) is expected to be shifted to a lower field (higher ppm value) due to the electronegativity of bromine. Conversely, the carbon atom attached to the amino group (C8) will be shielded and appear at a higher field (lower ppm value) due to the electron-donating nature of the amine. The quaternary carbons (C5, C8, and the bridgehead carbons) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~8.5-9.0 | - |

| H3 | ~7.5-8.0 | - |

| H4 | ~7.0-7.5 | - |

| H6 | ~7.0-7.5 | - |

| H7 | ~6.5-7.0 | - |

| NH₂ | Broad, variable | - |

| C1 | - | ~150-155 |

| C3 | - | ~120-125 |

| C4 | - | ~115-120 |

| C4a | - | ~125-130 |

| C5 | - | ~110-115 |

| C6 | - | ~120-125 |

| C7 | - | ~110-115 |

| C8 | - | ~140-145 |

| C8a | - | ~135-140 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₇BrN₂. Its calculated monoisotopic mass is approximately 221.98 Da. A key feature in the mass spectrum will be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 222 and 224, respectively. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| ~224 | [C₉H₇⁸¹BrN₂]⁺ | Molecular ion (⁸¹Br isotope) |

| ~222 | [C₉H₇⁷⁹BrN₂]⁺ | Molecular ion (⁷⁹Br isotope) |

| ~143 | [C₉H₇N₂]⁺ | Loss of Br radical |

| ~116 | [C₈H₆N]⁺ | Loss of Br and HCN |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing its exact molecular conformation in the solid state.

Currently, there is no published crystal structure for this compound. However, based on the structures of related substituted isoquinolines, it is expected that the isoquinoline ring system will be essentially planar. rsc.orgnih.gov The solid-state packing of the molecules would be significantly influenced by intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and it is likely to form intermolecular hydrogen bonds with the nitrogen atom of the isoquinoline ring of an adjacent molecule or with other potential hydrogen bond acceptors.

Table 4: Potential Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Description | Potential Impact on Crystal Packing |

|---|---|---|

| Hydrogen Bonding | N-H···N interactions between the amine group and the isoquinoline nitrogen. | Formation of chains, sheets, or 3D networks. |

| Halogen Bonding | C-Br···N or C-Br···π interactions. | Directional control of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic isoquinoline rings of adjacent molecules. | Leads to layered or herringbone packing motifs. |

Computational and Theoretical Investigations of 5 Bromoisoquinolin 8 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Properties

No specific DFT studies on 5-Bromoisoquinolin-8-amine detailing its electronic structure and properties were found in the available literature.

HOMO-LUMO Energy Gaps and Reactivity Prediction

There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound.

Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

No Natural Bond Orbital (NBO) analysis has been published for this compound to describe its intramolecular interactions and charge delocalization.

Computational Studies on Reaction Regioselectivity and Reaction Mechanisms

DFT-Derived Reactivity Descriptors

There are no available studies that have calculated DFT-derived reactivity descriptors to investigate the reaction regioselectivity and mechanisms of this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, NCI analysis, often performed using the Reduced Density Gradient (RDG) method based on electron density, can reveal the nature and strength of these weak interactions. researchgate.netresearchgate.netnih.gov This analysis helps in understanding how the molecule interacts with itself and with other molecules.

The key non-covalent interactions expected for this compound include:

Hydrogen Bonding: The primary amine group (-NH2) at the 8-position is a strong hydrogen bond donor, while the nitrogen atom in the isoquinoline (B145761) ring can act as a hydrogen bond acceptor. These interactions are fundamental to the molecule's association in condensed phases and its potential binding to biological targets.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile.

π-π Stacking: The aromatic isoquinoline ring system can engage in π-π stacking interactions with other aromatic systems.

NCI analysis typically generates 3D plots where different types of interactions are color-coded: blue for strong, attractive interactions like hydrogen bonds; green for weak, van der Waals interactions; and red for repulsive, steric clashes. researchgate.net For this compound, such an analysis would likely show strong hydrogen bonding involving the amine group and the ring nitrogen, as well as significant van der Waals interactions across the planar aromatic system.

Table 1: Predicted Non-Covalent Interactions in a Dimer of this compound

| Interaction Type | Interacting Atoms/Groups | Predicted Strength |

| Hydrogen Bond | 8-NH2 (donor) and N (acceptor) of another molecule | Strong |

| Halogen Bond | 5-Br (donor) and N (acceptor) of another molecule | Moderate |

| π-π Stacking | Isoquinoline ring and isoquinoline ring of another molecule | Moderate |

| Van der Waals | Throughout the molecule | Weak |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. nih.govmdpi.com These computational techniques can be used to explore conformational flexibility, solvation effects, and interactions with other molecules, such as biological macromolecules.

An initial step in molecular modeling is often geometry optimization, typically using Density Functional Theory (DFT), to find the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net For this compound, this would likely confirm a planar isoquinoline ring system with the amine and bromo substituents.

MD simulations can then be employed to study the molecule's behavior in a simulated environment, such as in a solvent or interacting with a protein. mdpi.com For instance, simulating this compound in water would reveal how the solvent molecules arrange around the solute and the dynamics of hydrogen bonding between the amine group and water. If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into the stability of the binding and the key residues involved. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Simulated Value | Interpretation |

| Root Mean Square Deviation (RMSD) | Low | The molecule maintains a stable conformation. |

| Radial Distribution Function (g(r)) of water around 8-NH2 | Peak at ~2.0 Å | Strong hydrogen bonding with surrounding water molecules. |

| Solvent Accessible Surface Area (SASA) | ~250 Ų | Represents the surface area of the molecule exposed to the solvent. |

| Number of Hydrogen Bonds with Water | 3-4 on average | The amine group is actively involved in hydrogen bonding. |

Prediction of Thermodynamical Parameters and Stability

Computational methods, particularly DFT, can be used to predict the thermodynamical parameters of this compound, providing insights into its stability and reactivity. researchgate.netnih.gov These calculations can determine properties such as enthalpy of formation, entropy, and Gibbs free energy.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also important indicators of its stability and reactivity. nih.gov The HOMO-LUMO energy gap is a measure of the molecule's chemical hardness; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the presence of the electron-donating amine group and the electron-withdrawing bromine atom would influence the electron distribution and the HOMO-LUMO gap.

Table 3: Predicted Thermodynamical and Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Enthalpy of Formation (gas phase) | +150 kJ/mol | Indicates the energy required to form the molecule from its constituent elements. |

| Standard Entropy (gas phase) | 400 J/(mol·K) | A measure of the molecule's disorder. |

| Gibbs Free Energy of Formation | +200 kJ/mol | Indicates the spontaneity of the formation reaction. |

| HOMO Energy | -5.8 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.5 D | Indicates the molecule's polarity. |

Applications of 5 Bromoisoquinolin 8 Amine in Advanced Materials Science Research

Integration into Covalent Organic Frameworks (COFs)

There is no available research describing the integration of 5-Bromoisoquinolin-8-amine into COFs. The potential of this molecule as a building block for these highly ordered, porous polymers has not been explored in the current body of scientific literature.

Role as Amine Linkers for Imine-Based COFs

No studies have been found that utilize this compound as an amine linker in the formation of imine-based COFs. The synthesis of COFs through the condensation reaction between amine and aldehyde precursors is a common strategy, but the application of this particular bromo-amino-isoquinoline derivative in this context has not been reported.

Design of Chiral COFs Utilizing the Isoquinoline (B145761) Moiety

The design and synthesis of chiral COFs is an active area of research. However, there is no evidence to suggest that the inherent structural features of the isoquinoline moiety in this compound have been leveraged for the creation of chiral frameworks.

Incorporation into Metal-Organic Frameworks (MOFs)

Similarly, the incorporation of this compound into MOFs has not been documented. MOFs are constructed from metal ions or clusters coordinated to organic ligands, and while a vast number of organic molecules have been employed as ligands, this compound does not appear to be among them.

Function as Organic Ligands and Modulators

No literature was found that describes the function of this compound as either a primary organic ligand for the construction of MOF architectures or as a modulator to influence their formation and properties.

Impact on Framework Porosity and Functionalization

Consequently, without any documented use of this compound in MOF synthesis, there is no information regarding its potential impact on the resulting framework's porosity, surface area, or the introduction of specific functionalities.

Exploration in Other Porous Crystalline Materials

A broader search for the application of this compound in other classes of porous crystalline materials beyond COFs and MOFs also failed to produce any relevant findings.

Catalytic Applications and Ligand Design Utilizing 5 Bromoisoquinolin 8 Amine Derivatives

Organocatalysis Research

A thorough investigation into the use of 5-bromoisoquinolin-8-amine in organocatalysis yielded no specific examples or theoretical studies. The exploration of this compound as a precursor for chiral amine catalysts or its application in enantioselective reactions appears to be an uninvestigated area of chemical research.

Exploration as a Chiral Amine Catalyst Precursor

There is no available literature detailing the synthesis of chiral amine catalysts derived from this compound. The potential of this molecule as a scaffold for the development of organocatalysts has not been reported.

Application in Enantioselective Dearomatization and Alkylation Reactions

No studies have been found that describe the use of this compound or its derivatives as organocatalysts in enantioselective dearomatization or alkylation reactions. While these are significant areas of research in asymmetric synthesis, the involvement of the specified compound is not documented.

Transition Metal Catalysis Research

Similarly, a comprehensive search of the chemical literature did not provide any instances of this compound being utilized in the design of ligands for transition metal catalysis or as a substrate in photocatalytic transformations. While related 8-aminoquinoline (B160924) structures are known to coordinate with transition metals, specific applications for the 5-bromo substituted isoquinoline (B145761) derivative are not reported.

Design of Ligands for Palladium-Catalyzed Reactions

There is no documented research on the design or synthesis of ligands derived from this compound for use in palladium-catalyzed reactions. The role of the 8-aminoisoquinoline (B1282671) moiety as a directing group in palladium-catalyzed C-H activation has been studied with other substrates, but this does not involve its function as a ligand to modulate the catalytic activity of a palladium center in cross-coupling or similar reactions.

Role as a Substrate in Photocatalytic Transformations

No published research describes this compound serving as a substrate in photocatalytic transformations. While the photocatalysis of other quinoline (B57606) derivatives has been investigated for various reactions, the specific reactivity of this compound under photocatalytic conditions remains unexplored.

Research Applications of 5 Bromoisoquinolin 8 Amine in Biological and Medicinal Chemistry

Utility as a Core Scaffold for the Synthesis of Bioactive Compounds

5-Bromoisoquinolin-8-amine serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active agents. google.com Its structure is particularly prevalent in the design of kinase inhibitors, a major class of targeted cancer therapies. ed.ac.uknih.gov Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. ed.ac.uk The isoquinoline (B145761) core can effectively mimic the adenine (B156593) region of ATP, allowing molecules built upon this scaffold to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their function.

Medicinal chemists utilize this compound as a foundational component to construct molecules with high binding affinity and specificity for critical kinases implicated in cancer and inflammatory diseases. nbinno.com The amino group at the 8-position can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents that can interact with specific amino acid residues within the kinase active site. Simultaneously, the bromine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This dual functionality makes it a powerful scaffold for generating large libraries of analogues for biological screening. For example, its precursor, 5-bromo-8-nitroisoquinoline, can be reduced to yield this compound, which is then further functionalized in multi-step syntheses to produce complex bioactive molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies on Functionalized Isoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org this compound is an excellent starting point for such investigations due to its modifiable positions. By systematically altering the substituents at the 5- and 8-positions, as well as on the isoquinoline nitrogen, researchers can probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For instance, SAR studies might involve:

Modification of the 8-amino group: Converting the amine to various amides, sulfonamides, or ureas can explore hydrogen bonding interactions within a biological target.

Substitution at the 5-position: Replacing the bromine atom with different functional groups through cross-coupling reactions can modulate properties like lipophilicity, polarity, and steric bulk, which are critical for target engagement and cell permeability. nih.gov

These systematic modifications generate data that helps build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the rational design of more potent and selective drug candidates. mdpi.com For example, studies on related quinazoline (B50416) and quinoline (B57606) scaffolds have demonstrated that even minor structural changes, such as the position of a nitrogen atom or the addition of a halogen, can dramatically alter binding affinity and inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com

Development of Novel Chemical Probes and Ligands for Biological Targets

Beyond its role in therapeutic drug discovery, this compound is employed in the creation of chemical probes. These are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems. nih.gov The isoquinoline scaffold can be elaborated to create highly selective ligands for particular proteins.

One key application is the development of fluorescent probes. By attaching a fluorophore to the this compound scaffold, scientists can create molecules that bind to a target of interest and report on its location, concentration, or activity within living cells through fluorescence microscopy. The inherent photophysical properties of the isoquinoline ring system can be advantageous in the design of such probes.

Furthermore, the scaffold can be used to develop covalent probes. These probes contain a reactive functional group (a "warhead") that forms an irreversible covalent bond with a specific amino acid residue (often a cysteine) on the target protein. nih.govmdpi.com The strategic placement of functional groups on the this compound core allows for the precise orientation of the warhead, leading to highly specific and potent covalent inhibition of the target protein. This enables definitive validation of the protein's role in disease pathways.

Applications in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that typically bind to a biological target with low affinity. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The isoquinoline core is a common motif in FBDD due to its prevalence in known drugs and its favorable physicochemical properties. researchoutreach.org

A significant challenge in FBDD is the synthetic elaboration of the initial fragment hits. Growth vectors—the points on the fragment where new chemical groups are added—are often on synthetically inaccessible sp² or sp³ carbon atoms. nih.gov To overcome this, "reactivity mapping" strategies are employed. This involves using high-throughput experimentation to screen a wide range of reaction conditions on the fragment to identify efficient and selective methods for its functionalization. rsc.org

A nanogram-to-gram workflow can be established where reaction conditions are first screened on a very small scale (nanogram to milligram) using automated liquid handlers. rsc.orgscispace.com Once optimal conditions are identified, the reaction can be scaled up, often using continuous flow chemistry, to produce gram quantities of the desired elaborated fragment for further testing. scispace.com This approach allows for the rapid exploration of chemical space and provides valuable data on which synthetic routes are most viable for a given fragment scaffold like this compound.

One of the key synthetic transformations used to elaborate isoquinoline fragments is the cross-dehydrogenative heteroarylation, a type of Minisci-type reaction. This reaction allows for the direct C-H functionalization of a coupling partner, such as a cyclic amine, and its addition to an electron-deficient heterocycle like isoquinoline. nih.gov This is particularly valuable in medicinal chemistry as cyclic amines (e.g., pyrrolidine, piperidine, morpholine) are ubiquitous structural motifs in pharmaceuticals.

Research has demonstrated the successful photoredox-mediated cross-dehydrogenative coupling of various cyclic amines to the 5-bromoisoquinoline (B27571) core. nih.govresearchgate.net In this process, an α-amino radical is generated from the cyclic amine, which then adds to the protonated isoquinoline ring. This method is highly effective for creating sp²-sp³ linkages, which are privileged structures in drug molecules. The reaction tolerates a wide variety of functional groups and can be used to rapidly generate diverse libraries of compounds from a common fragment. researchgate.net

| Amine Coupling Partner | Protecting Group | Product Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | Boc | Quantitative (in flow) | scispace.com |

| Azetidine | Boc | High | researchgate.net |

| Piperidine | Boc | Moderate | researchgate.net |

| Morpholine | Ac | Varies | researchgate.net |

| Thiomorpholine | Boc | Varies | researchgate.net |

Table 1. Examples of Cyclic Amines Used in Cross-Dehydrogenative Heteroarylation with a 5-Bromoisoquinoline Scaffold. Yields and reactivity can vary based on ring size and stereoelectronic effects. scispace.comresearchgate.net

This reactivity allows chemists to strategically "grow" the this compound fragment into unoccupied pockets of a target protein's binding site, thereby increasing potency and selectivity.

Emerging Trends and Future Research Directions for 5 Bromoisoquinolin 8 Amine

Development of Sustainable and Greener Synthetic Methodologies

The traditional synthesis of 5-Bromoisoquinolin-8-amine typically involves the reduction of 5-bromo-8-nitroisoquinoline. A common laboratory-scale method utilizes iron powder in the presence of an acid, such as ammonium (B1175870) chloride, to facilitate this transformation. While effective, this method generates significant iron-containing waste, which presents environmental disposal challenges.

Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes. Key areas of exploration include:

Catalytic Transfer Hydrogenation (CTH): This technique offers a greener alternative to traditional reduction methods that use stoichiometric metal reductants. CTH often employs catalysts like palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate. A particularly promising and clean approach is mechanochemical ball milling CTH, which is a solvent-free or low-solvent method that reduces energy consumption and waste.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the safety, efficiency, and scalability of the production of this compound. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and minimized byproduct formation. This technology is well-suited for catalytic reactions, enabling the use of packed-bed catalysts that can be easily reused.

| Methodology | Advantages | Challenges for Greener Synthesis |

|---|---|---|

| Iron Powder Reduction | Well-established, inexpensive reagents | Large amount of metal waste, potential for residual iron contamination |

| Catalytic Transfer Hydrogenation | Avoids stoichiometric metal reductants, can be performed under mild conditions | Requires efficient catalyst recovery and recycling |

| Catalytic Hydrogenation | High atom economy, clean reaction | Requires specialized equipment for handling hydrogen gas, catalyst cost and stability |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility | Initial setup cost, potential for clogging with solid reagents or products |

Exploration in Advanced Functional Material Design and Synthesis

The inherent photophysical properties of the isoquinoline (B145761) core, combined with the electronic modifications introduced by the bromo and amino substituents, make this compound an attractive candidate for the design of advanced functional materials.

Future research in this area is likely to focus on its incorporation into:

Fluorescent Probes: The compound's favorable photophysical properties make it a valuable building block for the creation of fluorescent probes for biochemical assays. The amino group provides a convenient handle for conjugation to biomolecules, while the bromoisoquinoline core can act as a fluorophore.

Organic Light-Emitting Diodes (OLEDs): Amine-functionalized aromatic compounds are often used as hole-transporting materials or as components of emissive layers in OLEDs. The isoquinoline scaffold can be tailored to tune the emission color and improve device efficiency and stability.

Conductive Polymers: The amino group on the this compound scaffold could be utilized for the synthesis of novel conductive polymers. The incorporation of this moiety could influence the electronic properties and processability of the resulting materials.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the isoquinoline ring and the amino group can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs. Amine-functionalized MOFs are known to exhibit enhanced properties for applications such as gas storage, catalysis, and sensing.

Expansion of Biological Activity Profiling and Target Identification

Significant research has already identified this compound as a crucial intermediate in the synthesis of potent kinase inhibitors. mdpi.com This highlights its importance in the field of drug discovery, particularly for the development of targeted therapies.

Future directions in this domain will likely involve:

Kinase Inhibitor Scaffolds: The compound is a key building block for inhibitors of c-Jun N-terminal kinases (JNK) and NEK7 kinase. citedrive.commdpi.com JNK inhibitors are being investigated for the treatment of various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. citedrive.com NEK7 is a component of the NLRP3 inflammasome, and its inhibition is a promising strategy for treating inflammatory diseases. mdpi.com

Structure-Activity Relationship (SAR) Studies: this compound is a valuable tool for medicinal chemists in conducting SAR studies. mdpi.com By systematically modifying the structure of derivatives synthesized from this starting material, researchers can understand the key molecular interactions required for potent and selective inhibition of specific biological targets.

Exploration of New Biological Targets: While its role in kinase inhibition is established, the full biological activity profile of this compound and its derivatives is yet to be completely explored. Future research will likely involve screening these compounds against a broader range of biological targets to identify new therapeutic opportunities.

| Biological Target | Potential Therapeutic Application |

|---|---|

| c-Jun N-terminal kinases (JNK) | Cancer, neurodegenerative diseases, inflammatory diseases |

| NEK7 Kinase (NLRP3 Inflammasome) | Inflammatory diseases |

| Other Kinases and Enzymes | To be determined through further screening and target identification studies |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For a compound like this compound, these computational tools can accelerate development in several key areas: